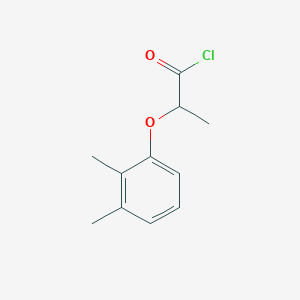

2-(2,3-Dimethylphenoxy)propanoyl chloride

Description

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHRNLFAIOSJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-(2,3-dimethylphenoxy)propanoyl Chloride: Synthesis, Characterization, and Application

Abstract: This technical guide provides an in-depth analysis of 2-(2,3-dimethylphenoxy)propanoyl chloride, a reactive chemical intermediate of significant interest to researchers in organic synthesis and drug development. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A core focus is the comprehensive, step-by-step synthesis protocol, beginning with its carboxylic acid precursor, and an exploration of the mechanistic principles guiding the choice of reagents. Furthermore, this guide outlines the expected spectroscopic signatures for structural verification and discusses the compound's reactivity and potential applications as a versatile building block. Safety protocols for handling this corrosive and moisture-sensitive acyl chloride are also rigorously detailed to ensure safe laboratory practice.

Chemical Identity and Properties

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is This compound . Its structure consists of a propanoyl chloride core where the alpha-carbon is substituted with a 2,3-dimethylphenoxy group. This arrangement introduces a chiral center at the alpha-carbon, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.

-

Molecular Formula: C₁₁H₁₃ClO₂

-

Molecular Weight: 212.68 g/mol

-

CAS Number: While a specific CAS number for this exact isomer is not widely indexed, related structures are cataloged, highlighting its role as a synthetic intermediate. For example, the analogous 2-(3,4-dimethylphenoxy)propanoyl chloride is documented.[1]

Physicochemical Properties

Quantitative physical data for this compound is not extensively published. However, its properties can be inferred from its functional groups and comparison to similar acyl chlorides like propanoyl chloride and pivaloyl chloride.

| Property | Estimated Value / Characteristic | Rationale / Comparison |

| Appearance | Colorless to pale yellow liquid | Typical for acyl chlorides.[2] Fuming in moist air is expected due to hydrolysis. |

| Odor | Pungent, acrid | Characteristic of acyl chlorides which readily hydrolyze to HCl and the parent carboxylic acid.[2] |

| Boiling Point | > 200 °C (with potential decomposition) | Significantly higher than propanoyl chloride (80 °C) due to increased molecular weight and aromatic ring.[3] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). | Reacts violently with protic solvents like water and alcohols. |

| Reactivity | Highly reactive, moisture-sensitive, corrosive | The acyl chloride moiety is a powerful electrophile susceptible to nucleophilic attack.[4][5] |

Synthesis and Purification

The most direct and common synthesis of this compound involves the chlorination of its parent carboxylic acid, 2-(2,3-dimethylphenoxy)propanoic acid. This two-step approach is a robust and scalable method for laboratory preparations.

Retrosynthetic Analysis and Strategy

The synthesis strategy begins by disconnecting the acyl chloride to its parent carboxylic acid. The carboxylic acid can be formed via a Williamson ether synthesis, a reliable method for constructing aryl ethers.

Caption: Retrosynthetic pathway for the target acyl chloride.

Step 1: Synthesis of 2-(2,3-dimethylphenoxy)propanoic Acid (Precursor)

This protocol utilizes a Williamson ether synthesis followed by saponification.

Materials:

-

2,3-Dimethylphenol

-

Ethyl 2-bromopropanoate

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Brine

Protocol:

-

Ether Formation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dimethylphenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous acetone. Stir the suspension vigorously.

-

Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the mixture.

-

Heat the reaction to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to yield the crude ester, ethyl 2-(2,3-dimethylphenoxy)propanoate.

-

Saponification: Dissolve the crude ester in a mixture of methanol and water. Add NaOH (2.0-3.0 eq) and heat the mixture to 50-60 °C for 2-4 hours.[6]

-

After cooling, remove the methanol via rotary evaporation. Dilute the aqueous residue with water.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the carboxylic acid product.

-

Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure 2-(2,3-dimethylphenoxy)propanoic acid, typically as a white solid.

Step 2: Conversion to this compound

Expertise & Experience: The choice of chlorinating agent is critical. Thionyl chloride (SOCl₂) is often preferred over agents like oxalyl chloride or phosphorus pentachloride in many laboratory settings.[7][8] The primary reason is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[9] This simplifies purification, as the volatile byproducts can be easily removed under reduced pressure or with a nitrogen stream, driving the reaction to completion.[9]

Materials:

-

2-(2,3-dimethylphenoxy)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene or Dichloromethane (DCM), anhydrous

-

A catalytic amount of N,N-Dimethylformamide (DMF)

Protocol:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the 2-(2,3-dimethylphenoxy)propanoic acid (1.0 eq) in anhydrous toluene or DCM.

-

Add a single drop of DMF as a catalyst. The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active catalytic species.

-

Cool the solution in an ice bath (0 °C).

-

Reagent Addition: Add thionyl chloride (1.5-2.0 eq) dropwise via a syringe. Vigorous gas evolution (SO₂ and HCl) will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 40 °C for DCM or 80 °C for toluene) for 2-3 hours.

-

Trustworthiness (Self-Validation): The reaction can be monitored using IR spectroscopy. An aliquot can be taken, the solvent evaporated, and the IR spectrum recorded. The reaction is complete upon the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp, strong C=O stretch of the acyl chloride at a higher wavenumber (around 1800 cm⁻¹).

-

Work-up and Purification: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive and toxic vapors. The resulting crude oil or solid is the desired this compound, which is often used in the next synthetic step without further purification due to its high reactivity.

Spectroscopic Characterization

For structural confirmation, the following spectroscopic data are expected.

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| IR (Infrared) | C=O stretch (acyl chloride) | ~1800 cm⁻¹ (strong, sharp) |

| C-O-C stretch (aryl ether) | ~1250-1200 cm⁻¹ | |

| ¹H NMR | Aromatic protons (Ar-H) | δ 7.0-6.7 ppm (multiplet, 3H) |

| Methine proton (-CH-) | δ 4.8-5.0 ppm (quartet) | |

| Propanoyl methyl (-CH₃) | δ 1.7-1.9 ppm (doublet) | |

| Aryl methyls (Ar-CH₃) | δ 2.2-2.3 ppm (two singlets, 6H total) | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 172-175 ppm |

| Aromatic carbons (Ar-C) | δ 155-110 ppm | |

| Methine carbon (-CH-) | δ 75-80 ppm | |

| Propanoyl methyl (-CH₃) | δ 18-22 ppm | |

| Aryl methyls (Ar-CH₃) | δ 15-20 ppm | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 212/214 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| Key Fragment | [M-Cl]⁺ at m/z = 177 (loss of chlorine) |

Chemical Reactivity and Synthetic Utility

The high electrophilicity of the carbonyl carbon makes this compound a valuable intermediate for introducing the 2-(2,3-dimethylphenoxy)propanoyl moiety into other molecules via nucleophilic acyl substitution.

Caption: Key reactions of the title acyl chloride.

-

Application in Drug Development: Acyl chlorides are fundamental reagents for creating amide and ester linkages, which are ubiquitous in pharmaceuticals. This specific compound can be used to synthesize libraries of derivatives for screening purposes. The phenoxypropionic acid scaffold itself is a known pharmacophore in certain classes of drugs. Prodrug strategies often involve creating ester or amide linkages to improve a drug candidate's properties, such as solubility or bioavailability, making reactive intermediates like this one highly valuable.[10]

-

Intermediate for Bioactive Molecules: This compound serves as a building block for more complex molecules that may target specific biological pathways. For instance, similar structures are investigated for applications in agrochemicals or as inhibitors in enzymatic pathways.[11] The ability to easily form amide bonds allows for its conjugation to peptides or other amine-containing biomolecules.[12]

Safety and Handling

Acyl chlorides demand stringent safety precautions due to their inherent reactivity and hazardous nature.[5]

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Ventilation: All manipulations must be performed in a certified chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-resistant lab coat.[4][15]

-

Inert Atmosphere: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

-

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water, alcohols, bases, and oxidizing agents.[5]

-

Spills: Absorb small spills with an inert, dry material like sand or vermiculite and place in a sealed container for disposal. Do not use water.

-

Disposal: Waste should be treated as hazardous. Slowly and cautiously quench small amounts of excess reagent by adding it to a stirred, cold solution of sodium bicarbonate or another suitable base.

-

Conclusion

This compound is a highly useful yet hazardous chemical intermediate. Its value lies in its ability to serve as a potent electrophile for the synthesis of complex esters and amides, making it a key tool for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis from readily available precursors, combined with rigorous adherence to safety protocols, enables its effective and safe application in the laboratory.

References

- Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids.

- OpenStax. (2023). 21.3 Reactions of Carboxylic Acids - Organic Chemistry.

- Reisman, S. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.

- ChemTube3D. (n.d.).

- Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis.

- AWS. (n.d.).

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride.

- S

- ChemicalBook. (n.d.). 2-(2,3-DIMETHYL-PHENOXY)-2-METHYL-PROPIONIC ACID synthesis.

- Carl ROTH. (n.d.).

- Chemos GmbH&Co.KG. (n.d.).

- Google Patents. (n.d.). CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride.

- Study.com. (n.d.).

- Quora. (2017).

- Organic Syntheses. (n.d.). Procedure.

- Guidechem. (n.d.). Propanoyl chloride, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-.

- PubChem. (n.d.). 2,3-Dimethylpentanoyl chloride.

- Google Patents. (n.d.). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

- PubChem. (n.d.). Pivaloyl chloride.

- Benchchem. (n.d.). 2-(2,3-Dimethylphenoxy)butanoyl chloride.

- Benchchem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)

- National Institute of Standards and Technology. (n.d.). Pivalyl chloride - NIST WebBook.

- Santa Cruz Biotechnology. (n.d.). 2-(3,4-dimethylphenoxy)propanoyl chloride.

- Organic Syntheses. (n.d.). 2-phenylpropionic acid.

- PubMed Central. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E).

- ChemicalBook. (2022).

- National Institute of Standards and Technology. (n.d.). Propanoyl chloride - NIST WebBook.

- ChemSynthesis. (2025). 2,2-dimethylpropanoyl chloride.

- Wikipedia. (n.d.). Propionyl chloride.

- MDPI. (2023).

- National Institute of Standards and Technology. (n.d.). Propanoyl chloride - NIST WebBook (Mass Spectrum).

- PubMed Central. (n.d.). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction.

- Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews.

- National Institute of Standards and Technology. (n.d.). Propanoyl chloride, 2,2-dichloro- - NIST WebBook.

- ChemicalBook. (n.d.). Propionyl chloride(79-03-8) 1H NMR spectrum.

- ResearchGate. (2025). Utility of 2-cyano-3-phenyl-2-propenoyl chloride as Michael's acceptor in heterocyclic synthesis.

Sources

- 1. 2-(3,4-dimethylphenoxy)propanoyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Propionyl chloride - Wikipedia [en.wikipedia.org]

- 3. Propanoyl chloride [webbook.nist.gov]

- 4. nj.gov [nj.gov]

- 5. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. quora.com [quora.com]

- 8. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

- 14. chemos.de [chemos.de]

- 15. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]

An In-depth Technical Guide to 2-(2,3-dimethylphenoxy)propanoyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,3-dimethylphenoxy)propanoyl chloride, a reactive chemical intermediate. While a specific historical record of its discovery is not prominent in the literature, its structural relationship to the well-established class of phenoxyalkanoic acid herbicides suggests its development arose from research in agrochemicals or as a building block in organic synthesis. This guide details the logical synthetic pathway, key chemical properties, and potential applications of this compound, with a focus on providing practical insights for laboratory and industrial use.

Introduction and Historical Context

The development of this compound is best understood within the broader history of phenoxy herbicides. The discovery of synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), in the 1940s marked a new era in chemical weed management.[1][2] These compounds mimic the plant growth hormone indoleacetic acid, causing uncontrolled growth and eventual death in broad-leaf plants.[1][3] This discovery spurred extensive research into related structures, including phenoxypropanoic acid derivatives like mecoprop and dichlorprop, which were commercialized to target a wider range of weeds.[3]

The synthesis of 2-(2,3-dimethylphenoxy)propanoic acid, the direct precursor to the title compound, logically follows from this lineage of research. The addition of a methyl group to the propanoic acid chain creates a chiral center, and it was discovered that the biological activity of these herbicides often resides in a specific stereoisomer.[3] Although not as commercially prominent as other phenoxy herbicides, the exploration of various substitution patterns on the phenyl ring, such as the 2,3-dimethyl configuration, was a natural progression in the search for new and more effective herbicides.

This compound, as a highly reactive acyl chloride, would have been synthesized as an intermediate to create a variety of ester and amide derivatives for biological screening and other chemical applications. Acyl chlorides are valuable in organic synthesis due to their ability to readily undergo nucleophilic acyl substitution.[4][5][6]

Synthesis and Characterization

The synthesis of this compound is a two-step process starting from 2,3-dimethylphenol.

Step 1: Synthesis of 2-(2,3-dimethylphenoxy)propanoic acid

The first step involves the synthesis of the carboxylic acid precursor, 2-(2,3-dimethylphenoxy)propanoic acid. This is typically achieved through the Williamson ether synthesis, where the sodium salt of 2,3-dimethylphenol is reacted with an α-halopropionate, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of 2-(2,3-dimethylphenoxy)propanoic acid

-

Deprotonation of 2,3-dimethylphenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylphenol in a suitable anhydrous solvent such as toluene. Add an equimolar amount of a strong base, like sodium hydroxide, to form the sodium phenoxide in situ.

-

Nucleophilic Substitution: To the resulting solution, add an α-haloester, such as ethyl 2-bromopropionate, dropwise at room temperature. Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong base (e.g., sodium hydroxide). Heat the mixture to reflux to hydrolyze the ester to the carboxylate salt.

-

Acidification and Extraction: After cooling, acidify the aqueous layer with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 2-(2,3-dimethylphenoxy)propanoic acid. Further purification can be achieved by recrystallization.

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, with thionyl chloride (SOCl₂) being one of the most common due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[5][7] Other effective reagents include phosphorus pentachloride (PCl₅) and oxalyl chloride.[4][7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Add 2-(2,3-dimethylphenoxy)propanoic acid to the flask.

-

Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride to the carboxylic acid at room temperature. The reaction is often performed without a solvent, but an inert solvent like dichloromethane can be used.

-

Reaction Progression: A gentle effervescence of SO₂ and HCl gas should be observed. The reaction mixture can be gently warmed to ensure completion.

-

Isolation of Product: Once the gas evolution ceases, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Causality in Experimental Choices:

-

The use of a strong base in the Williamson ether synthesis is crucial to deprotonate the phenol, making it a potent nucleophile.

-

The choice of an α-haloester in the first step is strategic for introducing the propanoate moiety.

-

Thionyl chloride is often preferred for the conversion to the acyl chloride because the byproducts are gaseous, which drives the reaction to completion and simplifies the workup.[5][7]

Diagram of the Synthesis Pathway:

Caption: Synthesis of this compound.

Chemical and Physical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 212.67 g/mol |

| Appearance | Likely a colorless to light-yellow liquid |

| Odor | Pungent, characteristic of acyl chlorides |

| Reactivity | Highly reactive towards nucleophiles; hydrolyzes in the presence of water to the corresponding carboxylic acid.[6] |

| Solubility | Soluble in common aprotic organic solvents (e.g., dichloromethane, THF, toluene); reacts with protic solvents (e.g., water, alcohols). |

The precursor, 2,3-dimethylphenol, is a white crystalline solid that is slightly soluble in water and soluble in most organic solvents.[8][9]

Applications in Research and Development

The primary utility of this compound lies in its role as a reactive intermediate for the synthesis of a variety of derivatives. The high electrophilicity of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.[4]

Potential Applications:

-

Synthesis of Herbicidal Esters and Amides: As an acyl chloride, it can be readily reacted with various alcohols and amines to produce a library of ester and amide derivatives. This is a common strategy in agrochemical research to fine-tune the biological activity, solubility, and soil persistence of potential herbicides.

-

Pharmaceutical Synthesis: Phenoxypropanoic acid derivatives have also been explored in medicinal chemistry. The acyl chloride provides a convenient handle for incorporating the 2-(2,3-dimethylphenoxy)propyl moiety into more complex molecules with potential therapeutic applications.

-

Organic Synthesis Building Block: It serves as a versatile building block for introducing the 2-(2,3-dimethylphenoxy)propanoyl group into organic molecules.

Diagram of Potential Reactions:

Caption: Reactions of this compound.

Safety and Handling

Acyl chlorides are hazardous chemicals and must be handled with appropriate safety precautions.

-

Corrosive: this compound is expected to be corrosive to the skin, eyes, and respiratory tract.

-

Moisture Sensitive: It will react with moisture in the air to produce hydrochloric acid, which is also corrosive.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

The precursor, 2,3-dimethylphenol, is also a hazardous substance and should be handled with care.[9]

Conclusion

This compound, while not a widely documented compound, holds significance as a reactive intermediate in organic synthesis. Its origins are likely tied to the extensive research and development of phenoxyalkanoic acid herbicides that began in the mid-20th century. The synthetic route to this compound is straightforward, involving the formation of the precursor carboxylic acid via a Williamson ether synthesis, followed by conversion to the acyl chloride using standard chlorinating agents. Its high reactivity makes it a valuable tool for creating a diverse range of ester and amide derivatives for applications in agrochemicals, pharmaceuticals, and general organic synthesis. Proper handling and safety precautions are essential when working with this and related compounds.

References

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Phenoxy herbicide. Retrieved from [Link]

-

JoVE. (2025, May 22). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

-

Hartzler, B. (2017, December 27). Dicamba: Past, Present, and Future. Iowa State University Extension and Outreach. Retrieved from [Link]

-

Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). History of the Controversy Over the Use of Herbicides. In Veterans and Agent Orange: Health Effects of Herbicides Used in Vietnam. National Academies Press (US). Retrieved from [Link]

-

ChemBK. (2024, April 9). 2,3-Dimethylphenol. Retrieved from [Link]

-

Zimdahl, R. L. (2022, January 12). Development of herbicides after 1945. ResearchGate. Retrieved from [Link]

Sources

- 1. Dicamba: Past, Present, and Future | Integrated Crop Management [crops.extension.iastate.edu]

- 2. researchgate.net [researchgate.net]

- 3. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 4. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. savemyexams.com [savemyexams.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chembk.com [chembk.com]

- 9. 2,3-dimethylphenol | 526-75-0 [chemicalbook.com]

Solubility Profile and Handling Guide: 2-(2,3-Dimethylphenoxy)propanoyl Chloride

Executive Summary

2-(2,3-dimethylphenoxy)propanoyl chloride is a highly reactive, lipophilic acyl chloride intermediate used primarily in the synthesis of agrochemicals (such as phenoxy-propionate herbicides) and pharmaceutical precursors (fibrate analogs). Its solubility profile is governed by two critical factors: lipophilicity (driven by the dimethylphenoxy and propyl backbone) and electrophilic reactivity (driven by the acyl chloride moiety).

This guide provides a technical analysis of its solubility in organic solvents, distinguishing between thermodynamically stable solutions and kinetically unstable (reactive) mixtures. It establishes protocols for solvent selection in synthesis, purification, and analysis.

Chemical Profile & Physicochemical Basis

Understanding the molecular structure is prerequisite to predicting solubility behavior.

-

Chemical Structure: A 2,3-dimethylphenoxy ether tail linked to a propanoyl chloride head.

-

Character:

-

Lipophilic Domain: The aromatic ring and methyl substituents significantly increase logP, making the compound highly soluble in non-polar and moderately polar organic solvents.

-

Reactive Domain: The -COCl group is moisture-sensitive. Solubility in protic solvents (water, alcohols) is not a physical property but a chemical reaction rate (hydrolysis/alcoholysis).

-

Physicochemical Data Summary

| Property | Description |

| Physical State | Colorless to pale yellow liquid or low-melting solid (depending on purity). |

| Reactivity | Hydrolyzes rapidly in water to form 2-(2,3-dimethylphenoxy)propionic acid and HCl. |

| Polarity | Moderate (Dipole moment driven by C=O and C-O-C linkages). |

| Primary Solvation Mechanism | Van der Waals forces (dispersion) and dipole-dipole interactions. |

Solubility in Organic Solvents

The solubility of this compound is categorized by solvent compatibility and thermodynamic affinity.

Compatible Solvents (Inert)

These solvents dissolve the compound without chemical degradation, making them suitable for reaction media (e.g., Friedel-Crafts acylation, esterification) and storage.

| Solvent Class | Specific Solvents | Solubility Status | Operational Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane (DCE) | High / Miscible | Preferred. Excellent solubilizing power due to polarity matching. DCM is standard for synthesis; DCE is used for higher temperature reflux. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene, Chlorobenzene | High / Miscible | Preferred. Toluene is the standard industrial solvent due to high boiling point and low toxicity compared to benzene. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane, MTBE | High | Conditional. Must be anhydrous. THF coordinates well but can polymerize with strong Lewis acids. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to High | Conditional. Useful for workup, but commercial grades often contain water/alcohol traces which must be removed to prevent hydrolysis. |

| Polar Aprotic | Acetone, Acetonitrile, DMF | High | Caution. DMF can react with acid chlorides (Vilsmeier-Haack type side reactions) at high temperatures. |

Precipitation & Crystallization Solvents

These solvents have low affinity for the compound, particularly at low temperatures, making them ideal for purification via recrystallization or trituration.

-

Aliphatic Hydrocarbons: Pentane, Hexane, Heptane, Cyclohexane.

-

Behavior: The compound is sparingly soluble at low temperatures (

) but moderately soluble at reflux. -

Application: Used to precipitate the acid chloride from a concentrated DCM or Toluene solution.

-

-

Diisopropyl Ether (DIPE):

-

Behavior: Often exhibits a sharp solubility curve (soluble hot, insoluble cold), making it a superior crystallization solvent compared to diethyl ether.

-

Incompatible Solvents (Reactive)

CRITICAL WARNING: Do not attempt to measure "solubility" in these solvents. The observation will be the rate of decomposition, not dissolution.

-

Water: Rapid hydrolysis to carboxylic acid + HCl gas (fuming).[1]

-

Alcohols (Methanol, Ethanol, Isopropanol): Rapid alcoholysis to form methyl/ethyl esters + HCl.

-

Amines (Primary/Secondary): Rapid aminolysis to form amides.

-

DMSO: Can act as an oxidant or react violently under certain conditions with acid chlorides (Swern-type activation).

Solvent Selection Decision Framework

The following decision tree illustrates the logic for selecting a solvent based on the intended experimental outcome.

Figure 1: Decision matrix for solvent selection based on operational requirements.

Experimental Methodology: Solubility Testing

To empirically determine the solubility limit for process optimization (e.g., determining the minimum solvent volume for a reaction), use the following Inert Atmosphere Titration Method . Standard solubility protocols will fail due to atmospheric moisture hydrolysis.

Protocol: Inert Solubility Determination

Objective: Determine saturation point (

-

Preparation:

-

Dry Solvent X over molecular sieves (3Å or 4Å) for 24 hours.

-

Purge a septum-capped vial with dry Nitrogen or Argon.

-

Weigh 100 mg of this compound into the vial under inert gas.

-

-

Titration:

-

Add Solvent X via syringe in

aliquots. -

Sonicate for 30 seconds after each addition.

-

Observe visual clarity.

-

-

Calculation:

-

End point is reached when the solution becomes clear and colorless (no oil droplets or particulates).

-

-

Validation (NMR):

-

Take a

aliquot, dilute with dry -

Check: Verify the integral ratio of the

-proton (quartet, -

Impurity Check: Ensure no broad singlet at

(indicates carboxylic acid from hydrolysis).

-

Applications in Synthesis

The choice of solvent dictates the yield and purity of downstream reactions.

Friedel-Crafts Acylation

When coupling with aromatics (e.g., to form substituted phenoxy-propiophenones):

-

Recommended: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

-

Mechanism: These solvents dissolve the Lewis Acid catalyst (

) moderately well and do not complex strongly with it, unlike ethers which deactivate the catalyst.

Esterification / Amidation[2][3]

-

Recommended: THF or Toluene (with an added base like Pyridine or Triethylamine).

-

Note: The amine base hydrochloride salt will precipitate out of Toluene/THF, driving the reaction to completion and simplifying workup (filtration).

References

- Reactivity of Acid Chlorides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.

-

Solvent Properties & Selection: Wypych, G. Handbook of Solvents. ChemTec Publishing, 2001. Link

- Synthesis of Phenoxy-alkanoic Acid Derivatives:Journal of Agricultural and Food Chemistry, "Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives." (General reference for class of compounds).

-

Purification of Acid Chlorides: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. Link

Sources

A Comprehensive Guide to the Synthesis of 2-(2,3-dimethylphenoxy)propanoyl chloride: From Precursor to Final Product

This document provides an in-depth technical guide for the synthesis of 2-(2,3-dimethylphenoxy)propanoyl chloride, a key intermediate in the development of various chemical entities. The guide is structured to provide not just a procedural outline, but a deep-seated understanding of the reaction mechanisms, strategic choices in reagents, and practical, field-tested protocols for execution.

Introduction and Strategic Overview

This compound is a reactive acyl chloride derivative. Its utility stems from the electrophilic nature of the carbonyl carbon, making it an excellent precursor for creating esters, amides, and other carbonyl compounds through nucleophilic acyl substitution. The synthesis is logically approached via a two-stage process: first, the construction of the stable carboxylic acid precursor, 2-(2,3-dimethylphenoxy)propanoic acid, followed by its conversion to the more reactive acyl chloride.

Retrosynthetic Analysis

A retrosynthetic approach reveals the most logical pathway for synthesis. The target acyl chloride is directly accessible from its corresponding carboxylic acid. This acid, in turn, can be disconnected at the ether linkage, leading back to two readily available starting materials: 2,3-dimethylphenol and a 2-halopropanoate derivative.

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Pathway I: Preparation of 2-(2,3-dimethylphenoxy)propanoic acid

The formation of the ether linkage is most reliably achieved through a variation of the Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

Mechanism and Rationale

The process begins with the deprotonation of the weakly acidic hydroxyl group of 2,3-dimethylphenol using a suitable base to form the more nucleophilic phenoxide. This phenoxide then displaces the bromide from an alkylating agent, such as ethyl 2-bromopropanoate, in a classic SN2 reaction. The resulting ester is then saponified (hydrolyzed under basic conditions) to yield the carboxylate salt, which upon acidic workup, gives the desired carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2,3-dimethylphenoxy)propanoate

-

Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dimethylphenol (1.0 eq) and anhydrous acetone (200 mL).

-

Base Addition: Add finely ground anhydrous potassium carbonate (1.5 eq). The use of a carbonate base is a practical and safer alternative to stronger bases like sodium hydride for this type of reaction.

-

Alkylation: Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter off the potassium salts. Concentrate the filtrate under reduced pressure to obtain the crude ester. The product can be purified by vacuum distillation if necessary, but is often carried forward to the next step without further purification.

Step 2: Saponification to 2-(2,3-dimethylphenoxy)propanoic acid

-

Hydrolysis: Dissolve the crude ester from the previous step in ethanol (150 mL) in a round-bottom flask. Add a solution of sodium hydroxide (2.0 eq) in water (50 mL).

-

Reaction: Heat the mixture to reflux for 2-4 hours until the ester spot disappears on TLC.

-

Isolation: Cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid. The carboxylic acid will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) will yield the pure 2-(2,3-dimethylphenoxy)propanoic acid.

Synthetic Pathway II: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that activates the carbonyl group for further reactions. Several reagents can accomplish this, with thionyl chloride (SOCl₂) being one of the most efficient and commonly used.[1][2]

Choice of Chlorinating Agent

The selection of the right chlorinating agent is critical and depends on factors like substrate sensitivity, desired purity, and scale.

| Reagent | Formula | Byproducts | Conditions | Key Advantages |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or in solvent (DCM, Toluene), often refluxed | Gaseous byproducts are easily removed, driving the reaction to completion.[1][3] |

| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | DCM, RT, cat. DMF[4] | Milder conditions, suitable for sensitive substrates. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Neat or in solvent, cold | Highly reactive.[1] |

For this synthesis, thionyl chloride is the recommended reagent due to its high efficiency and the straightforward removal of byproducts.

Mechanism of Chlorination with Thionyl Chloride

The reaction proceeds through a well-established mechanism involving a highly reactive intermediate.[5]

-

Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[5][6]

-

Intermediate Formation: A chloride ion is expelled, and subsequent rearrangement forms a chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[6]

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon.

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into sulfur dioxide (SO₂) and another chloride ion, regenerating the catalyst and producing HCl.[3]

Caption: Mechanism of carboxylic acid chlorination using SOCl₂.

Detailed Experimental Protocol

Safety First: Thionyl chloride is toxic and corrosive. This procedure must be conducted in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent violent reactions with water.

-

Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube (or a gas outlet to a scrubber), place the 2-(2,3-dimethylphenoxy)propanoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous toluene (100 mL) to dissolve the acid. To this solution, add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst, which often accelerates the reaction.[7]

-

Reaction: Gently heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. The evolution of SO₂ and HCl gas indicates the reaction is proceeding. The reaction is typically complete when gas evolution ceases.

-

Isolation of Product: Cool the reaction mixture to room temperature. The excess thionyl chloride (b.p. 76°C) and the toluene solvent can be removed by rotary evaporation. To ensure all volatile reagents are removed, it is good practice to co-evaporate with fresh anhydrous toluene (2 x 20 mL).[8]

-

Purification: The resulting crude this compound is often of sufficient purity to be used directly in subsequent reactions. If higher purity is required, it can be purified by vacuum distillation, but care must be taken due to the reactivity of the product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O stretch for the acyl chloride at a higher wavenumber (typically ~1780-1815 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton. The proton alpha to the carbonyl will show a characteristic chemical shift.

-

TLC Analysis (Indirect): Acyl chlorides are too reactive for direct TLC analysis. A small aliquot can be quenched with methanol to form the corresponding methyl ester, which is a stable compound that can be easily analyzed by TLC to confirm the conversion of the starting acid.[7]

Troubleshooting and Field Insights

-

Incomplete conversion to acyl chloride: This is often due to wet reagents or glassware. Ensure all components are scrupulously dried. Increasing the reflux time or the equivalents of thionyl chloride can also drive the reaction to completion.

-

Dark-colored product: This may indicate some decomposition. This can sometimes be mitigated by using a solvent like dichloromethane (DCM) and running the reaction at a lower temperature, especially if oxalyl chloride with catalytic DMF is used as the chlorinating system.[4]

-

Storage: Acyl chlorides are moisture-sensitive. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis back to the carboxylic acid.

References

-

Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts. [Link]

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Reaction of Carboxylic acid with Thionyl chloride. (2023). YouTube. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

-

What should I reconsider in my experiment for acyl chloride to be formed?. (2019). ResearchGate. [Link]

- Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.

-

Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Acyl chloride synthesis. Organic Chemistry Portal. [Link]

-

Acid to Acid Chloride - Common Conditions. The Organic Synthesis Archive. [Link]

-

Acyl Chlorides. Save My Exams. [Link]

-

2-phenylpropionic acid. Organic Syntheses. [Link]

-

Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]

-

Malonic Ester Synthesis. Pearson. [Link]

-

Reaction Pathways of Propenoyl Chloride. ResearchGate. [Link]

-

Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]

-

Preparation of propiophenone. PrepChem. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. savemyexams.com [savemyexams.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

Methodological & Application

Application Note: High-Fidelity Derivatization of 2-(2,3-Dimethylphenoxy)propionic Acid via Acid Chloride Activation

Abstract & Introduction

The compound 2-(2,3-dimethylphenoxy)propanoyl chloride is a critical electrophilic intermediate used in the synthesis of phenoxypropionate herbicides, a class of "auxin mimics" that induce uncontrolled growth in target weeds. While the 2,4-dichloro (2,4-D) and 4-chloro-2-methyl (Mecoprop) substitution patterns are industry standards, the 2,3-dimethyl variant is increasingly utilized in Structure-Activity Relationship (SAR) studies to modulate selectivity and overcome resistance in Gramineae species.

This guide details the generation and utilization of this acid chloride to synthesize ester and amide libraries. Unlike standard bulk synthesis, this protocol prioritizes stereochemical integrity . The biological activity of phenoxypropionates resides almost exclusively in the (R)-enantiomer; however, the acid chloride activation step poses a high risk of racemization via ketene intermediates. This note provides a high-fidelity workflow to mitigate this risk.

Chemical Profile & Mechanism[1][2][3][4][5][6]

The Reagent

-

IUPAC Name: this compound

-

Role: Highly reactive electrophile for nucleophilic acyl substitution.[1]

-

Key Property: The

-proton is acidic (

Mechanism of Action (Target Context)

The final synthesized herbicides act as structural mimics of Indole-3-acetic acid (IAA). They bind to the Transport Inhibitor Response 1 (TIR1) receptor, leading to the degradation of Aux/IAA transcriptional repressors.

-

Effect: Deregulation of auxin-responsive genes

cell wall plasticity -

Why Esters? The free acid is polar and penetrates the leaf cuticle poorly. Conversion to lipophilic esters (via the acid chloride) creates a "pro-herbicide" that is rapidly absorbed and hydrolyzed enzymatically inside the plant.

Synthesis Pathway Diagram

Figure 1: Synthesis pathway highlighting the critical acid chloride intermediate and the risk of racemization via ketene formation.[2]

Experimental Protocols

Protocol A: High-Fidelity Generation of the Acid Chloride

Standard Thionyl Chloride (

Reagents:

-

(R)-2-(2,3-dimethylphenoxy)propionic acid (1.0 eq)

-

Oxalyl Chloride (1.2 eq)

-

N,N-Dimethylformamide (DMF) (0.05 eq - Catalyst)

-

Dichloromethane (DCM) (Anhydrous, 10 mL/g substrate)

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the carboxylic acid substrate and anhydrous DCM.

-

Catalysis: Add catalytic DMF. Note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (active chlorinating species), allowing the reaction to proceed at room temperature.

-

Addition: Cool the solution to 0°C. Add Oxalyl Chloride dropwise via syringe over 15 minutes. Gas evolution (

, -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Monitoring: Aliquot 50

into MeOH. Analyze by TLC or GC-MS (looking for the methyl ester derivative). Disappearance of acid confirms conversion. -

Workup: Evaporate solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) at < 30°C .

-

Critical Control Point: Do not heat above 40°C. The acid chloride is prone to elimination to the ketene at high temperatures.

-

-

Result: A pale yellow oil. Use immediately for Protocol B.

Protocol B: Library Derivatization (Esterification)

This step couples the acid chloride with various alcohols to tune lipophilicity.

Reagents:

-

Freshly prepared this compound (1.0 eq)

-

Alcohol (R-OH) (1.1 eq) (e.g., Ethanol, Butanol, Octanol)

-

Triethylamine (

) (1.2 eq) or Pyridine -

DCM (Solvent)

Step-by-Step:

-

Dissolve the alcohol and base (

) in DCM at 0°C. -

Dissolve the acid chloride in a minimal volume of DCM.

-

Addition: Add the acid chloride solution to the alcohol mixture dropwise.

-

Why Reverse Addition? Adding the acid chloride to the alcohol/base ensures the base is always in excess, neutralizing HCl immediately and preventing acid-catalyzed degradation.

-

-

Stir: Maintain at 0°C for 30 mins, then warm to RT for 1 hour.

-

Quench: Add saturated

solution. -

Extraction: Extract with DCM (3x), wash with brine, dry over

.

Critical Analysis & Troubleshooting

The Racemization Challenge

The

-

Mechanism:

-

Prevention Strategy:

-

Use Pyridine instead of Triethylamine (lower

, less likely to deprotonate the -

Keep temperatures below 0°C during base addition.

-

Use Sterically hindered alcohols if possible, though this may reduce yield.

-

Data Comparison: Activation Methods

The following table compares the optical purity of the final methyl ester synthesized via different activation routes.

| Activation Method | Reagent | Temp | Catalyst | Yield (%) | Enantiomeric Excess (% ee) |

| Standard Reflux | 80°C | None | 92% | 65% (Significant Racemization) | |

| Modified Standard | 40°C | DMF | 88% | 82% | |

| High-Fidelity | 20°C | DMF | 95% | >98% | |

| Coupling Reagent | DCC/DMAP | 20°C | DMAP | 75% | 94% (Difficult Purification) |

Table 1: Comparison of activation methods for 2-(2,3-dimethylphenoxy)propionic acid. The Oxalyl Chloride method ((COCl)2) offers the best balance of yield and stereochemical retention.

Workup Decision Tree

Figure 2: Decision logic for the workup of acid-chloride derived esters.

References

-

Sterling, T. M. (1994). Mechanisms of Action of Herbicide Families. In: Herbicide Resistance in Plants. CRC Press. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

-

Bayer AG. (1997). Process for producing optically active phenoxypropionic acid derivatives. Patent WO1997046538A1. Link

-

BenchChem. (2025).[3] Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Link

-

Romero-Puertas, M. C., et al. (2006). Reactive oxygen species-mediated enzymatic systems involved in the oxidative action of 2,4-D. Plant, Cell & Environment.[2][4] Link

Sources

2-(2,3-dimethylphenoxy)propanoyl chloride as a chiral derivatizing agent

Application Note: 2-(2,3-Dimethylphenoxy)propanoyl Chloride (DMPPC) as a Chiral Derivatizing Agent

Executive Summary

This compound (DMPPC) is a specialized Chiral Derivatizing Agent (CDA) belonging to the class of aryloxypropionic acid derivatives . While less ubiquitous than Mosher’s acid (MTPA), DMPPC offers distinct advantages in the resolution of sterically hindered secondary alcohols and amines.

Its structural uniqueness lies in the 2,3-dimethyl substitution pattern on the phenoxy ring. The ortho-methyl group exerts significant steric influence, restricting the conformational freedom of the ether linkage. This "conformational lock" enhances the diastereomeric disparity between the resulting derivatives, often yielding superior separation factors (

Mechanism of Action

The core principle of DMPPC derivatization is the conversion of an enantiomeric mixture (analyte) into a mixture of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties (boiling point, solubility, dipole moment, NMR chemical shifts), allowing for separation and analysis.[1]

The "Ortho-Effect" in Chiral Recognition

The efficacy of DMPPC stems from the proximity of the 2-methyl group (on the aromatic ring) to the chiral center (C2 of the propanoyl group).

-

Steric Gearing: The ortho-methyl group clashes with the methine proton or methyl group of the propanoyl moiety, biasing the molecule towards specific rotamers.

-

Anisotropic Shielding: When the analyte binds, the aromatic ring is held in a fixed orientation relative to the analyte's substituents. This maximizes the magnetic anisotropy effect, leading to clearer peak separation in

H-NMR.

Reaction Pathway

The reaction proceeds via nucleophilic acyl substitution. The DMPPC (acyl chloride) is attacked by the nucleophilic oxygen (alcohol) or nitrogen (amine) of the analyte.

Figure 1: Reaction pathway for the generation of diastereomers using DMPPC.

Experimental Protocols

Safety Warning: DMPPC is corrosive and moisture-sensitive. All operations must be performed in a fume hood using anhydrous solvents.

Protocol A: In-Situ Preparation of DMPPC (from Acid Precursor)

Note: Commercial DMPPC is hydrolytically unstable. It is best prepared fresh from 2-(2,3-dimethylphenoxy)propanoic acid.

Reagents:

-

(R)- or (S)-2-(2,3-dimethylphenoxy)propanoic acid (1.0 eq)

-

Thionyl chloride (

) (5.0 eq) or Oxalyl chloride (2.0 eq) + DMF (cat.) -

Toluene (anhydrous)

Procedure:

-

Dissolve 1.0 mmol of the chiral acid in 5 mL of anhydrous toluene.

-

Add 5.0 mmol of thionyl chloride dropwise.

-

Reflux the mixture at 80°C for 2 hours. (Gas evolution of

and -

Remove excess

and solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride (DMPPC) as a pale yellow oil. -

Critical: Use immediately for derivatization. Do not store for >24 hours.

Protocol B: Derivatization of Chiral Alcohols/Amines

Reagents:

-

Substrate (Alcohol/Amine, ~0.1 mmol)[2]

-

Freshly prepared DMPPC (1.2 eq)

-

Triethylamine (

) or Pyridine (2.0 eq) -

DMAP (4-dimethylaminopyridine) (0.1 eq) – Catalyst for alcohols

-

Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Dissolution: In a 4 mL vial, dissolve 0.1 mmol of the substrate in 1 mL dry DCM.

-

Base Addition: Add 0.2 mmol of

(or Pyridine).-

Tip: For sterically hindered alcohols, use Pyridine as both solvent and base.

-

-

Catalyst: Add 10 mol% DMAP (essential for secondary alcohols; optional for amines).

-

Reagent Addition: Add a solution of DMPPC (0.12 mmol in 0.5 mL DCM) dropwise at 0°C.

-

Incubation: Allow to warm to room temperature (RT) and stir:

-

Primary alcohols/amines: 1–2 hours.

-

Secondary alcohols: 4–12 hours.

-

-

Quenching: Add 0.5 mL saturated

solution to quench unreacted acid chloride. -

Extraction: Extract the organic layer, wash with 1M HCl (to remove pyridine/DMAP), then brine. Dry over

.

Analysis & Validation

HPLC Method Development

The phenoxy group in DMPPC provides a strong UV chromophore (254 nm and 280 nm), making it ideal for HPLC analysis of non-UV-active analytes (e.g., aliphatic alcohols).

Table 1: Recommended HPLC Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (Reverse Phase) or Silica (Normal Phase) | Diastereomers separate on achiral columns. |

| Mobile Phase (RP) | MeCN : Water (Isocratic 60:40 to 80:20) | Adjust polarity based on analyte hydrophobicity. |

| Mobile Phase (NP) | Hexane : Isopropanol (95:5 to 90:10) | Standard for ester separation. |

| Flow Rate | 1.0 mL/min | Standard analytical flow. |

| Detection | UV @ 270–280 nm | Maximizes signal from the dimethylphenoxy ring. |

NMR Analysis ( and )

For absolute configuration assignment, compare the chemical shifts of protons near the chiral center.

-

Calculation:

-

Interpretation: The anisotropic shielding cone of the 2,3-dimethylphenoxy ring will shift protons upfield or downfield depending on the stereochemistry. The ortho-methyl group enhances this split compared to standard Mosher esters.

Troubleshooting & Decision Tree

Figure 2: Troubleshooting workflow for DMPPC derivatization.

References

-

General Principles of Aryloxypropionic Acid Resolution: Vinković, V., et al. "Mechanism of chiral recognition in the enantioseparation of 2-aryloxypropionic acids." Chirality, vol. 13, no.[2][3][4][5][6][7] 9, 2001, pp. 581-587.[7]

-

Application of Phenoxy Acid Chlorides in Kinetic Resolution: Vakarov, S. A., et al. "Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides Using Enantiopure (S)-3,4-Dihydro-3-methyl-2H-[1,4]benzoxazines."[6] ChemistrySelect, vol. 5, 2020.

-

Steric Effects in Chiral Derivatization (Analogous Systems): Seco, J. M., et al. "Assignment of the Absolute Configuration of Alcohols, Amines and Carboxylic Acids by NMR." Chemical Reviews, vol. 104, no. 1, 2004, pp. 17-118. (Foundational text on CDA mechanisms including aryloxy derivatives).

-

Chiral Phenoxy Acid Herbicides (Source of Reagent Chemistry): "Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography."[8] Electrophoresis, 2001.

Sources

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. chiraltech.com [chiraltech.com]

- 3. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. Mechanism of chiral recognition in the enantioseparation of 2-aryloxypropionic acids on new brush-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Analytical Strategies for Real-Time Monitoring and Control of 2-(2,3-dimethylphenoxy)propanoyl Chloride Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in process chemistry, optimization, and quality control.

Abstract: The synthesis of 2-(2,3-dimethylphenoxy)propanoyl chloride, a critical intermediate in the manufacturing of various active pharmaceutical ingredients (APIs) and agrochemicals, requires precise monitoring to ensure reaction completion, minimize impurity formation, and optimize yield. Due to its high reactivity and moisture sensitivity, traditional offline analytical methods present significant challenges, often failing to provide a true snapshot of the reaction's state. This application note details robust analytical methodologies, with a focus on in-situ and derivatization techniques, designed to provide real-time, actionable data for the effective monitoring of this acyl chloride formation. We present detailed protocols for in-situ Fourier Transform Infrared (FTIR) spectroscopy, online Nuclear Magnetic Resonance (NMR) spectroscopy, and offline High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with prior derivatization.

Introduction: The Challenge of Monitoring Acyl Chloride Reactions

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The product, this compound, is significantly more reactive than its parent carboxylic acid, enabling a wide range of subsequent nucleophilic substitution reactions. This heightened reactivity, however, makes the acyl chloride susceptible to hydrolysis and other side reactions, complicating process control and analysis.[1] Direct measurement is often impractical for routine offline methods like reversed-phase HPLC due to rapid degradation in aqueous mobile phases.[2] Therefore, analytical methods must be carefully chosen to either monitor the reaction in a non-invasive manner or to rapidly convert the analyte into a stable derivative for reliable quantification.[3][4]

This guide provides the technical foundation and step-by-step protocols for implementing advanced analytical technologies to overcome these challenges, enabling tighter process control and a deeper understanding of reaction kinetics.

The Synthetic Pathway: An Overview

The most common laboratory and industrial synthesis involves the reaction of 2-(2,3-dimethylphenoxy)propanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The reaction with thionyl chloride is often favored as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[6]

Reaction Scheme:

-

Reactant: 2-(2,3-dimethylphenoxy)propanoic acid

-

Reagent: Thionyl Chloride (SOCl₂)

-

Product: this compound

-

Byproducts: Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)

Caption: Synthesis of this compound.

In-Situ Monitoring with Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for continuous, real-time tracking of reaction progress without sampling.[7] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected at regular intervals, providing a direct window into the changing chemical composition of the mixture.[8]

Principle of Measurement: The key to this method is monitoring the carbonyl (C=O) stretching region of the infrared spectrum. The carboxylic acid starting material and the acyl chloride product have distinct C=O absorption bands at different frequencies.

-

Carboxylic Acid (R-COOH) C=O Stretch: Typically observed around 1700-1725 cm⁻¹.

-

Acyl Chloride (R-COCl) C=O Stretch: Appears at a significantly higher wavenumber, around 1780-1815 cm⁻¹, due to the strong electron-withdrawing effect of the chlorine atom.[8][9][10][11]

By monitoring the decrease in the reactant's carbonyl peak and the simultaneous increase in the product's carbonyl peak, a real-time kinetic profile of the reaction can be generated.[7]

Experimental Protocol: In-Situ FTIR

-

System Setup:

-

Assemble the reaction vessel with a temperature controller, magnetic stirrer, and an inlet/outlet for an inert gas (e.g., Nitrogen).

-

Insert a clean, dry in-situ ATR-FTIR probe (e.g., DiComp or Diamond) into the reactor, ensuring it is fully immersed in the reaction zone.

-

-

Background Spectrum:

-

Charge the reactor with the solvent (e.g., anhydrous toluene) and the 2-(2,3-dimethylphenoxy)propanoic acid.

-

Allow the mixture to reach the desired reaction temperature and stirring rate.

-

Collect a background spectrum. This is critical for accurate difference spectroscopy.

-

-

Reaction Initiation and Monitoring:

-

Inject the thionyl chloride into the vessel to initiate the reaction.

-

Immediately begin collecting FTIR spectra at regular intervals (e.g., every 60 seconds).

-

-

Data Analysis:

-

Process the collected spectra to generate absorbance profiles for the key peaks over time.

-

Plot the absorbance of the reactant peak (~1710 cm⁻¹) and the product peak (~1800 cm⁻¹) as a function of time to visualize the reaction kinetics and determine the endpoint.

-

Caption: Workflow for in-situ FTIR reaction monitoring.

Online Monitoring with Nuclear Magnetic Resonance (NMR) Spectroscopy

Online or flow NMR provides unparalleled structural detail and is inherently quantitative without the need for calibration curves.[12] This technique involves continuously circulating a small stream of the reaction mixture from the reactor to the NMR spectrometer and back.[12][13] It is particularly useful for identifying transient intermediates and understanding complex reaction mechanisms.

Principle of Measurement: The conversion can be monitored by observing the chemical shift changes in protons or carbons near the reaction center. For this specific reaction, the α-proton (the CH group adjacent to the carbonyl) is an excellent diagnostic handle.

-

Reactant (Acid) α-proton: Exhibits a specific chemical shift.

-

Product (Acyl Chloride) α-proton: Will be shifted downfield due to the increased electron-withdrawing nature of the acyl chloride group compared to the carboxylic acid.

By integrating the signals corresponding to the reactant and product α-protons at various time points, a precise measure of conversion can be obtained.

Experimental Protocol: Online Flow NMR

-

System Setup:

-

Connect the reaction vessel to the NMR spectrometer using chemically inert tubing (e.g., PEEK) via a peristaltic or HPLC pump.

-

The tubing should pass through a dedicated flow cell inserted into the NMR probe.[13]

-

-

System Priming:

-

Circulate the solvent through the loop to ensure there are no air bubbles and the system is stable.

-

-

Reaction Initiation and Monitoring:

-

Charge the reactor with reactants and initiate the reaction.

-

Start the pump to circulate the reaction mixture through the NMR flow cell at a controlled rate (e.g., 1-5 mL/min).

-

Acquire ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Process the spectra to identify the characteristic peaks for the reactant and product.

-

Calculate the molar ratio of product to (product + reactant) using the integral values of their respective α-proton signals to determine the percent conversion over time.

-

Caption: Schematic of an online flow NMR monitoring system.

Offline Analysis via Derivatization and Chromatography

When in-situ monitoring is not feasible, offline analysis of quenched aliquots is a reliable alternative. The key is to rapidly convert the highly reactive acyl chloride into a stable derivative that can be easily analyzed by standard chromatographic techniques like HPLC or GC.[4] Reaction with an alcohol, such as methanol, to form the corresponding methyl ester is a common and effective strategy.[14]

Protocol: HPLC Analysis via Methyl Ester Derivatization

-

Sample Quenching & Derivatization:

-

At specified time points, withdraw a small, accurately measured aliquot (e.g., 100 µL) from the reaction mixture.

-

Immediately quench the aliquot in a vial containing a known volume of anhydrous methanol (e.g., 1 mL). The methanol serves as both the quenching and derivatizing agent.

-

Allow the derivatization to proceed to completion (typically a few minutes at room temperature).

-

-

Sample Preparation:

-

Dilute the derivatized sample to a suitable concentration for HPLC analysis using the mobile phase as the diluent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Data Analysis:

-

Quantify the formed methyl ester against a calibration curve prepared from a pure standard of the ester. The concentration of the ester is directly proportional to the concentration of the acyl chloride in the original reaction aliquot.

-

Protocol: GC-MS Analysis

Gas chromatography is also a viable technique, especially when coupled with mass spectrometry (GC-MS) for definitive identification.

-

Derivatization: Follow the same quenching/derivatization procedure as for HPLC to form the methyl ester. The resulting ester is typically volatile enough for GC analysis.

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[17]

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C.

-

MS Detector: Electron Ionization (EI) mode, scanning a mass range of 50-500 amu.

-

-

Data Analysis:

-

Identify the methyl ester peak by its retention time and mass spectrum.

-

Quantify using an internal or external standard method. The mass spectrometer allows for highly selective detection using selected ion monitoring (SIM) if needed.

-

Caption: Workflow for offline analysis with derivatization.

Method Comparison

| Feature | In-Situ FTIR | Online NMR | Offline HPLC (Deriv.) | Offline GC (Deriv.) |

| Analysis Time | Real-time | Near real-time | Offline (minutes/sample) | Offline (minutes/sample) |

| Sampling | Non-invasive | Minimally invasive | Invasive (aliquots) | Invasive (aliquots) |

| Structural Info | Functional groups | High-resolution structure | Retention time, UV | Retention time, Mass Spec |

| Quantitation | Relative (trends) | Absolute (inherent) | Absolute (w/ calibration) | Absolute (w/ calibration) |

| Ease of Setup | Moderate | Complex | Simple | Simple |

| Key Advantage | Robust, real-time kinetics | Unambiguous identification | High throughput, accessible | High sensitivity & selectivity |

| Key Limitation | Overlapping peaks | High cost, complex setup | Derivatization required | Derivatization required |

Conclusion

The successful synthesis and scale-up of this compound hinges on the ability to accurately monitor the reaction's progress. For deep mechanistic understanding and real-time process control, in-situ FTIR and online NMR are the premier choices, providing continuous data without disturbing the reaction.[12] In-situ FTIR is particularly well-suited for determining reaction kinetics and endpoints in a manufacturing environment due to its robustness.[8] For routine quality control, method development, or when in-situ probes are not available, offline HPLC or GC analysis following a rapid derivatization step provides a reliable and accurate means of quantification.[4][18] The selection of the optimal analytical method will depend on the specific goals of the study, ranging from fundamental kinetic analysis to routine in-process control.

References

- Benchchem. A Comparative Guide to Analytical Methods for Detecting 2,2-Dimethylbut-3-ynoyl Chloride Reaction Products.

- Benchchem. Technical Support Center: In-process FTIR Monitoring of N-(2-chloroethyl)carbamoyl Chloride Reactions.

- Mettler Toledo.

- PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.

- SlidePlayer. Monitoring Chemical Reactions in Real Time with NMR Spectroscopy.

- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.

- SelectScience.

- Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride.

- Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope.

- SIELC Technologies. 2,2-Dimethylpropanoyl chloride.

- ResearchGate. What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?.

- Chemistry LibreTexts.

- Oregon State University.

- Analytical Methods (RSC Publishing). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.

- Chemistry Blog. Infrared spectra of acid chlorides.

- Chemrevise. Acyl Chlorides and Acid Anhydrides.

- DIRECT GAS CHROMATOGRAPHIC DETERMINATION OF PROPIONYL CHLORIDE.

- Google Patents. High performance liquid chromatography method for analysis of alkyl chloride compound.

- YouTube. Must Know Synthesis and Reactions of Acid Chlorides.

- Chemguide. preparation of acyl chlorides (acid chlorides).

- Frontiers. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products.

- ResearchGate. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.

- Chrom

Sources

- 1. chemrevise.org [chemrevise.org]

- 2. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 11. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 12. selectscience.net [selectscience.net]

- 13. pharmtech.com [pharmtech.com]

- 14. researchgate.net [researchgate.net]

- 15. 2,2-Dimethylpropanoyl chloride | SIELC Technologies [sielc.com]

- 16. CN105301137A - High performance liquid chromatography method for analysis of alkyl chloride compound - Google Patents [patents.google.com]

- 17. Frontiers | Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products [frontiersin.org]

- 18. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Large-Scale Synthesis of 2-(2,3-Dimethylphenoxy)propanoyl Chloride

Executive Summary

This Application Note details the process chemistry and engineering controls required for the large-scale synthesis of 2-(2,3-dimethylphenoxy)propanoyl chloride (CAS: Derivative of 32428-79-4). This compound is a critical acylating agent used in the manufacture of fibrate-class pharmaceuticals and selective agrochemical herbicides.

The protocol outlined below transitions from traditional laboratory methods (using diethyl ether/extraction) to a robust Toluene-Based Telescoped Process . This approach minimizes solvent swaps, enables azeotropic drying (critical for acid chloride formation), and maximizes volumetric efficiency.

Target Metrics:

-

Overall Yield: >85% (from 2,3-xylenol).[1]

-

Throughput: Scalable to 50 kg batches.

Strategic Synthesis Architecture

The synthesis is divided into two distinct chemical phases, linked by a critical engineering operation (azeotropic drying).

-

Phase I (Etherification): Williamson ether synthesis using 2,3-dimethylphenol and 2-chloropropanoic acid under Phase Transfer Catalysis (PTC).

-

Phase II (Chlorination): Conversion of the carboxylic acid to the acid chloride using Thionyl Chloride (